molecular formula C18H20N4OS B1237101 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide

Cat. No.: B1237101
M. Wt: 340.4 g/mol
InChI Key: YFILQGOSMMYHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide is a member of benzothiazoles.

Scientific Research Applications

1. Coordination Complexes and Antioxidant Activity

N-(6-methyl-1,3-benzothiazol-2-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as demonstrated in various in vitro assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019).

2. Photovoltaic Efficiency and Ligand-Protein Interactions

Derivatives of N-(6-methyl-1,3-benzothiazol-2-yl)acetamide have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies indicated strong binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

3. Anticancer and Anti-Inflammatory Properties

Compounds synthesized from N-(6-methyl-1,3-benzothiazol-2-yl)acetamide and related structures have been evaluated for their anticancer and anti-inflammatory activities. Studies have shown that these compounds exhibit significant in vitro anti-inflammatory activity and inhibitory effects against cancer, indicating their potential as therapeutic agents (Ghule et al., 2013).

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide

InChI

InChI=1S/C18H20N4OS/c1-12-7-8-15-16(9-12)24-18(19-15)20-17(23)11-22-10-13-5-3-2-4-6-14(13)21-22/h7-10H,2-6,11H2,1H3,(H,19,20,23)

InChI Key

YFILQGOSMMYHAX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=C4CCCCCC4=N3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=C4CCCCCC4=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide

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